molecular formula C8H10Cl2N2O B3154877 2,2-dichloro-N-(1-cyanocyclopentyl)acetamide CAS No. 78734-69-7

2,2-dichloro-N-(1-cyanocyclopentyl)acetamide

Cat. No.: B3154877
CAS No.: 78734-69-7
M. Wt: 221.08 g/mol
InChI Key: IJRQUWDTDSGPET-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(1-cyanocyclopentyl)acetamide is a chemical compound with the molecular formula C8H10Cl2N2O. It is known for its unique structure, which includes a dichloroacetamide group and a cyanocyclopentyl moiety.

Scientific Research Applications

2,2-Dichloro-N-(1-cyanocyclopentyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(1-cyanocyclopentyl)acetamide is not specified in the sources I have access to. Its mechanism of action would depend on its application, which can vary widely given its use in various fields of research and industry.

Safety and Hazards

The safety data sheet (SDS) for 2,2-dichloro-N-(1-cyanocyclopentyl)acetamide suggests that it may pose certain hazards. Any clothing contaminated by the product should be immediately removed, and the affected individual should move out of the dangerous area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(1-cyanocyclopentyl)acetamide typically involves the reaction of 2,2-dichloroacetamide with 1-cyanocyclopentane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(1-cyanocyclopentyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new amide derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-N-(1-cyanocyclopentyl)acetamide is unique due to the presence of both the dichloroacetamide and cyanocyclopentyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,2-dichloro-N-(1-cyanocyclopentyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2O/c9-6(10)7(13)12-8(5-11)3-1-2-4-8/h6H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRQUWDTDSGPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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